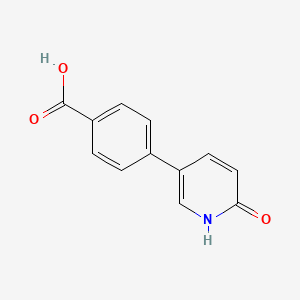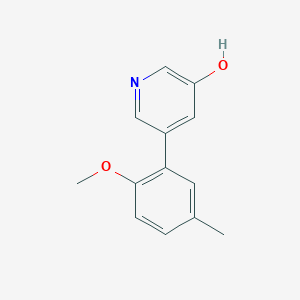
5-(4-Carboxyphenyl)-2-hydroxypyridine
描述
5-(4-Carboxyphenyl)-2-hydroxypyridine: is an organic compound that features a pyridine ring substituted with a hydroxyl group at the second position and a carboxyphenyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Carboxyphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-carboxybenzaldehyde and 2-hydroxypyridine.
Condensation Reaction: The 4-carboxybenzaldehyde undergoes a condensation reaction with 2-hydroxypyridine in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds.
化学反应分析
Types of Reactions:
Oxidation: 5-(4-Carboxyphenyl)-2-hydroxypyridine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxylated derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: 5-(4-Carboxyphenyl)-2-hydroxypyridine is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound is used as a fluorescent probe in biological studies to investigate cellular processes and molecular interactions.
Medicine:
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Industry:
Materials Science: The compound is incorporated into polymer matrices to enhance their mechanical and thermal properties.
作用机制
The mechanism of action of 5-(4-Carboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyphenyl groups facilitate binding to these targets, leading to modulation of their activity. In medicinal applications, this compound may inhibit or activate specific pathways, resulting in therapeutic effects.
相似化合物的比较
- 5-(4-Carboxyphenyl)-2-aminopyridine
- 5-(4-Carboxyphenyl)-2-methoxypyridine
- 5-(4-Carboxyphenyl)-2-chloropyridine
Comparison:
- 5-(4-Carboxyphenyl)-2-hydroxypyridine is unique due to the presence of both hydroxyl and carboxyphenyl groups, which provide distinct chemical reactivity and binding properties.
- 5-(4-Carboxyphenyl)-2-aminopyridine features an amino group, which alters its hydrogen bonding and electronic properties.
- 5-(4-Carboxyphenyl)-2-methoxypyridine contains a methoxy group, affecting its solubility and reactivity.
- 5-(4-Carboxyphenyl)-2-chloropyridine has a chloro group, influencing its electrophilicity and potential for further substitution reactions.
属性
IUPAC Name |
4-(6-oxo-1H-pyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-6-5-10(7-13-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYLVSGKCNXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















